- Cofactor mobility determines reaction outcome in the IMPDH and GMPR (β-α)8 barrel enzymes, Nature Chemical Biology, 2011, 7(12), 950-958

Cas no 53-57-6 (β-NADPH-d4)

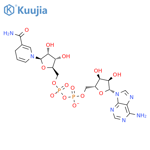

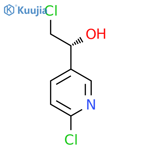

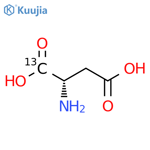

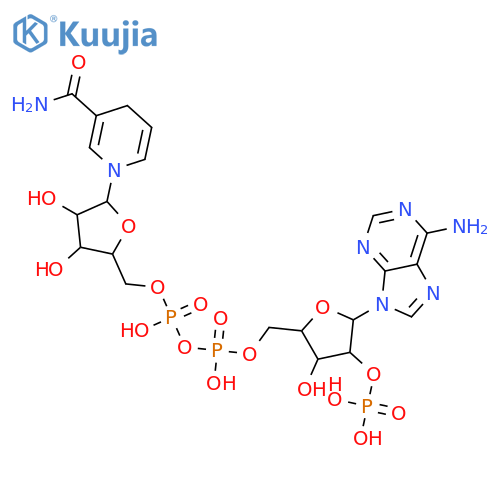

β-NADPH-d4 structure

β-NADPH-d4 Chemische en fysische eigenschappen

Naam en identificatie

-

- [[(2S,3S,4S,5S)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxy-te trahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] [(2S,3R,4S,5S)-5-( 3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]m et

- Adenosine5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'®

- β-NADPH-d4

- 5'-ester with 1,4-dihydro-1-b-D-ribofuranosyl-3-pyri

- 5'-ester with 1,4-dihydro-1-b-D-ribofuranosyl-3-pyridinecarboxamide

- Di-(tert-butyl) imidodicarbonate

- Di-t-butyl iminodicarboxylate

- di-tert-butyl imidodicarbonate

- di-tert-butyl iminodicarbonate

- Di-tert-butyl Iminodicarboxylate

- Di-tert-butyl-iminodicarboxylate

- Iminodicarboxylic Acid Di-tert-butyl Ester

- N-Boc-tert-butylcarbamate

- tert-Butyl iminodicarboxylate

- β-TPNH

- β-Nicotinamide-adenine-dinucleotide-phosphoric acid

- β-NADPH

- Triphosphopyridine nucleotide, reduced

- TPNH

- Reduced triphosphopyridine nucleotide

- Reduced nicotinamide adenine dinucleotide phosphate

- Reduced 2 codehydrogenase II

- Nicotinamide-adenine dinucleotide phosphate, reduced

- NADPH

- Dihydrocodehydrogenase II

- Cozymase II, reduced

- Coenzyme II, reduced

- Codehydrogenase II, reduced

- Codehydrase II, reduced

- 51: PN: WO2004076659 FIGURE: 7 claimed sequence

- Adenosine, 2'-(dihydrogen phosphate) 5'-(trihydrogen pyrophosphate), 5'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotinamide (8CI)

- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide

- 53-57-6

- b-Nicotinamide-adenine-dinucleotide-phosphorate

- Dihydrocodehydrogenase II

- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'-5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide

- C21-H30-N7-O17-P3.4Na

- NADP REDUCED FORM [MI]

- ACFIXJIJDZMPPO-NNYOXOHSSA-N

- DTXSID001018921

- beta-Nicotinamide-adenine-dinucleotide-phosphoric acid

- C00005

- C21H30N7O17P3

- DB02338

- Nicotinamide-adenine-dinucleotide-phosphorate

- CHEBI:16474

- EINECS 200-177-6

- ADENOSINE 5'-(TRIHYDROGEN DIPHOSPHATE), 2'-(DIHYDROGEN PHOSPHATE), P'->5'-ESTER WITH 1,4-DIHYDRO-1-.BETA.-D-RIBOFURANOSYL-3-PYRIDINECARBOXAMIDE

- beta-Nicotinamide-adenine-dinucleotide-phosphorate

- NADP REDUCED FOM

- C21-H30-N7-O17-P3

- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide

- reduced Cozymase II

- beta-NADPH Tetrasodium

- CHEMBL407009

- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), 5'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide

- Reduced Nicotinamide Adenine Dinucleotide Phosphate

- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'?5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide

- reduced nicotinamide-adenine dinucleotide phosphate

- REDUCED CODEHYDROGENASE II

- COENZYME II, REDUCED

- dihydrotriphosphopyridine nucleotide reduced

- NADPH

- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogenphosphate), P'-5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide

- Reduced triphosphopyridine nucleotide

- reducednicotinamide-adenine dinucleotide phosphate

- NADPH2

- reduced Coenzyme II

- .BETA.-NADPH

- 2646-71-1

- Nicotinamide-adenine-dinucleotide-phosphoric acid

- 2'-(dihydrogen phosphate) 5'-(trihydrogen pyrophosphate) Adenosine 5'-ester with 1,4-dihydro-1-b-D-ribofuranosylnicotinamide

- dihydronicotinamide adenine dinucleotide-P

- Adenosine 5'-(trihydrogen diphosphate) 2'-(dihydrogen phosphate) P'-5'-ester with 1,4-dihydro-1-beta-delta-ribofuranosyl-3-pyridinecarboxamide

- TPNH

- Nicotinamide-adenine dinucleotide phosphate, reduced

- NADP-reduced

- b-NADPH

- Triphosphopyridine nucleotide reduced

- .BETA.-NICOTINAMIDE-ADENINE-DINUCLEOTIDE-PHOSPHORIC ACID

- Adenosine 5'-(trihydrogen diphosphate) 2'-(dihydrogen phosphate) P'-5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide

- [[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

- 2'-O-phosphonoadenosine 5'-{3-[1-(3-carbamoyl-1,4-dihydropyridin-1-yl)-1,4-anhydro-D-ribitol-5-yl] dihydrogen diphosphate}

- beta-NADPH

- dihydronicotinamide adenine dinucleotide phosphate

- bmse000055

- nadph hydride

- b-Nicotinamide-adenine-dinucleotide-phosphoric acid

- 2'-(dihydrogen phosphate) 5'-(trihydrogen pyrophosphate) Adenosine 5'-ester with 1,4-dihydro-1-beta-delta-ribofuranosylnicotinamide

- 381Q4X082D

- Nicotinamide adenine dinucleotide phosphate - reduced

- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'->5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide

- reduced Codehydrase II

- UNII-381Q4X082D

- Q26841327

- [(2R,3R,4R,5R)-2-(6-Aminopurin-9-yl)-5-[[[[(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-4-hydroxy-oxolan-3-yl]oxyphosphonic acid

- SCHEMBL2041

- C21H30N7O17P3.4Na

- Dihydronicotinamide-adenine dinucleotide phosphate

- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'.fwdarw.5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide

- Adenosine, 2'-(dihydrogen phosphate) 5'-(trihydrogen pyrophosphate), 5'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotinamide (8CI)

- 51: PN: WO2004076659 FIGURE: 7 claimed sequence

- Codehydrase II, reduced

- Codehydrogenase II, reduced

- Cozymase II, reduced

- Triphosphopyridine nucleotide, reduced

- β-NADPH

- β-Nicotinamide-adenine-dinucleotide-phosphoric acid

- β-TPNH

- NS00015230

- NADPH DIHYDRO-NICOTINAMIDE-ADENINE-DINUCLEOTIDE PHOSPHATE

- NADPH tetraanion

- Dihydronicotinamide-adenine dinucleotide phosphoric acid

- (((2S,3S,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-((((((((2S,3R,4S,5S)-5-(3-carbamoyl-1,4-dihydropyridin-1-yl)-3,4-dihydroxyoxolan-2-yl)methoxy)(hydroxy)phosphoryl)oxy)(hydroxy)phosphoryl)oxy)methyl)-4-hydroxyoxolan-3-yl)oxy)phosphonic acid

- NADPH dihydro-nicotinamide-adenine-dinucleotide phosphoric acid

- HY-113324

- [[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-1,4-dihydropyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

- DA-55982

- NADP-red

- [(2S,3S,4S,5S)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl [[(2S,3R,4S,5S)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate

- Nucleotide, Triphosphopyridine

- 25 MG -NICOTINAMIDE ADENINE DINUCLEOTIDEPHOSPHATE REDUCED.NA4-SALT AN.GR.

- Reduced nicotinamide adenine dinucleotide phosphoric acid

- Adenosine 5'(trihydrogen diphosphate), 2'(dihydrogen phosphate), P'.fwdarw.5'ester with 1,4dihydro1betaDribofuranosyl3pyridinecarboxamide

- (((2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl)methoxy-hydroxyphosphoryl) ((2R,3S,4R,5R)-5-(3-carbamoyl-1,4-dihydropyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl)methyl phosphate

- beta-TPNH

- Reduced nicotinamide-adenine dinucleotide phosphoric acid

- reduced NADP

- Dihydronicotinamideadenine dinucleotide phosphate

- {[(2S,3S,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-[({[({[(2S,3R,4S,5S)-5-(3-carbamoyl-1,4-dihydropyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}oxy)methyl]-4-hydroxyoxolan-3-yl]oxy}phosphonic acid

- (((2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl)methoxy-hydroxyphosphoryl) ((2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl)methyl hydrogen phosphate

- DTXCID201476935

- dihydronicotinamide adenine dinucleotide phosphate reduced

- Adenosine 5'(trihydrogen diphosphate), 2'(dihydrogen phosphate), P'>5'ester with 1,4dihydro1betaDribofuranosyl3pyridinecarboxamide

- dihydrotriphosphopyridine nucleotide

- NADP REDUCED FORM

- 2'-O-phosphonoadenosine 5'-(3-(1-(3-carbamoyl-1,4-dihydropyridin-1-yl)-1,4-anhydro-D-ribitol-5-yl) dihydrogen diphosphate)

- Phosphate, Nicotinamide-Adenine Dinucleotide

- ((2S,3S,4S,5S)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl)methyl (((2S,3R,4S,5S)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl)methoxy-hydroxyphosphoryl) hydrogen phosphate

- CS-0059609

- Dinucleotide Phosphate, Nicotinamide-Adenine

- Nadph dihydro-nicotinamide-adenine-dinucleotidephosphoric acid

- reduced dihydrotriphosphopyridine nucleotide

-

- Inchi: InChI=1S/C21H30N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1

- InChI-sleutel: ACFIXJIJDZMPPO-NNYOXOHSSA-N

- LACHT: C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O

Berekende eigenschappen

- Exacte massa: 745.091102

- Monoisotopische massa: 745.091102

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 9

- Aantal waterstofbondacceptatoren: 18

- Zware atoomtelling: 48

- Aantal draaibare bindingen: 13

- Complexiteit: 1410

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 8

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- Topologisch pooloppervlak: 364

- XLogP3: _6.8

Experimentele eigenschappen

- Dichtheid: 2.28

- Kookpunt: 1175.1°Cat760mmHg

- Vlampunt: 664.5°C

- Brekindex: 1.849

- PSA: 394.57000

- LogboekP: -0.90060

β-NADPH-d4 Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H47984-1g |

β-NADPH-d4 |

53-57-6 | 98% | 1g |

¥50.00 | 2022-10-26 | |

| AN HUI ZE SHENG Technology Co., Ltd. | E021552-1g |

NADPH |

53-57-6 | 1g |

¥1780.00 | 2023-09-15 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | BR1047-1g |

NADPH |

53-57-6 | 1g |

¥2860.00 | 2023-09-15 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | E021552-250mg |

NADPH |

53-57-6 | 250mg |

¥550.00 | 2023-09-15 | ||

| 1PlusChem | 1P00DIK6-1g |

NADPH |

53-57-6 | 99% | 1g |

$260.00 | 2024-04-30 | |

| TRC | N201504-5 mg |

β-NADPH-d4 |

53-57-6 | 5mg |

$ 22380.00 | 2022-06-03 | ||

| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H47984-25g |

β-NADPH-d4 |

53-57-6 | 98% | 25g |

¥360.00 | 2022-10-26 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00799508-5g |

NADPH |

53-57-6 | 99% | 5g |

¥5103.0 | 2024-04-18 | |

| TRC | N201504-5mg |

β-NADPH-d4 |

53-57-6 | 5mg |

$ 23500.00 | 2023-02-02 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | E021552-100mg |

NADPH |

53-57-6 | 100mg |

¥298.00 | 2023-09-15 |

β-NADPH-d4 Productiemethode

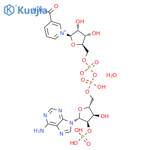

Synthetic Routes 1

Synthetic Routes 2

Synthetic Routes 3

Synthetic Routes 4

Reactievoorwaarden

1.1R:HCO2- •Na+, R:(NH4)2SO4, C:1449222-31-4, S:H2O, 1.5 h, < 40°C, pH 7.4; 1 h, < 40°C, pH 7.4

1.2R:PhNCS, R:Et3N, S:MeCN, 1 h, rt

1.2R:PhNCS, R:Et3N, S:MeCN, 1 h, rt

Referentie

- The visible-light-driven transfer hydrogenation of nicotinamide cofactors with a robust ruthenium complex photocatalyst, Green Chemistry, 2020, 22(7), 2279-2287

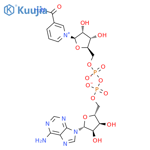

Synthetic Routes 5

Reactievoorwaarden

1.1C:9028-12-0, C:9028-53-9, S:H2O, S:DMSO, 4 h, 30°C, pH 7.5

Referentie

- Application of biocatalysis towards asymmetric reduction and hydrolytic desymmetrisation in the synthesis of a β-3 receptor agonist, Green Chemistry, 2011, 13(10), 2888-2894

Synthetic Routes 6

Synthetic Routes 7

Synthetic Routes 8

Reactievoorwaarden

1.1R:N(CH2CH2OH)3, C:1366596-70-4 (reaction product with carboxy-functionaliz), C:121596-51-8, S:H2O, S:DMF, 150 min, rt, pH 7

Referentie

- A Photocatalyst/Enzyme Couple That Uses Solar Energy in the Asymmetric Reduction of Acetophenones, Angewandte Chemie, 2012, 51(46), 11624-11628

Synthetic Routes 9

Synthetic Routes 10

Synthetic Routes 11

Synthetic Routes 12

Synthetic Routes 13

Synthetic Routes 14

Reactievoorwaarden

1.1R:MgCl2, R:Na2HPO4, R:NH4Cl, R:NaCl, R:MgSO4, R:KH2PO4, S:H2O, 37°C

Referentie

- Co-production of hydrogen and ethanol by pfkA-deficient Escherichia coli with activated pentose-phosphate pathway: reduction of pyruvate accumulation, Biotechnology for Biofuels, 2016, 9, 95/1-95/11

Synthetic Routes 15

Synthetic Routes 16

Synthetic Routes 17

Reactievoorwaarden

1.1R:C:15086-94-9 (reaction products with aminomethylpolystyr), C:2920852-50-0, S:H2O

Referentie

- Polystyrene-based eosin-Y as a photocatalyst for solar light-mediated NADH/NADPH regeneration and organic transformations, Reaction Chemistry & Engineering, 2023, 8(5), 1072-1082

Synthetic Routes 18

Reactievoorwaarden

1.1R:Cleland's reagent, R:MgCl2, R:R:R:R:R:R:H2O, R:KOH, R:NH4Cl, C:56-65-5, C:Coenzyme II, C:9001-51-8, C:9001-40-5, C:9073-95-4, C:9023-83-0, C:9015-83-2, C:9026-23-7, C:9012-49-1, C:9024-93-5, C:9029-03-2, C:9030-25-5, C:9024-62-8, C:37278-21-0, C:9013-02-9, C:9029-12-3, C:9001-15-4, C:1927-31-7, S:H2O

Referentie

- Enzymatic De Novo Pyrimidine Nucleotide Synthesis, Journal of the American Chemical Society, 2011, 133(2), 297-304

Synthetic Routes 19

Synthetic Routes 20

Synthetic Routes 21

Synthetic Routes 22

Synthetic Routes 23

β-NADPH-d4 Raw materials

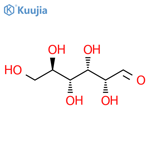

- D(-)-Sorbitol Standard

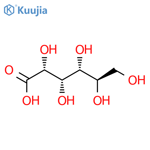

- 2-Ketoglutaric acid

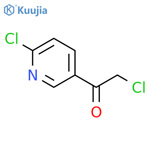

- 2-Chloro-1-(6-chloropyridin-3-yl)ethanone

- D(+)-Glucose

- Sodium Bicarbonate-13C

- L-Aspartic acid-

- b-Nicotinamide adenine dinucleotide phosphate hydrate

- Glycerol

- b-Nicotinamide Adenine Dinucleotide

- D-Glucose-13C6

β-NADPH-d4 Preparation Products

- D-Gluconic acid (526-95-4)

- L-Glutamic acid (56-86-0)

- (1R)-2-chloro-1-(6-chloro-3-pyridyl)ethanol (477259-60-2)

- Uridine-1',2,2',3',4',5'-13C6 5'-(tetrahydrogen triphosphate) (1310054-16-0)

- Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide (58-68-4)

- β-NADPH-d4 (53-57-6)

- Adenosine 5'-Diphosphate (58-64-0)

- Creatine (57-00-1)

- butanedioic acid (110-15-6)

- 1,8-Diaminooctane (373-44-4)

β-NADPH-d4 Gerelateerde literatuur

-

Imran Ali,Mohammad Nadeem Lone,Haasan Y. Aboul-Enein Med. Chem. Commun. 2017 8 1742

-

2. Structure and stability of carboxylate complexes. Part I. The crystal and molecular structures of copper(II) glycollate, DL-lactate, 2-hydroxy-2-methylpropionate, methoxyacetate, and phenoxyacetateC. K. Prout,R. A. Armstrong,J. R. Carruthers,J. G. Forrest,P. Murray-Rust,F. J. C. Rossotti J. Chem. Soc. A 1968 2791

-

Si Liu,Yang Fu,Zhiwen Huang,Yuanyuan Liu,Bi-Feng Liu,Liming Cheng,Xin Liu Analyst 2020 145 3136

-

4. Structure of hopeaphenol: X-ray analysis of the benzene solvate of dibromodeca-O-methylhopeaphenolP. Coggon,A. T. McPhail,S. C. Wallwork J. Chem. Soc. B 1970 884

-

Penka I. Girginova,Laura C. J. Pereira,Joana T. Coutinho,Isabel C. Santos,Manuel Almeida Dalton Trans. 2014 43 1897

53-57-6 (β-NADPH-d4) Gerelateerde producten

- 74784-45-5(Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide)

- 104809-32-7(Adenosine5'-(trihydrogen diphosphate), P'®5'-ester with 1,4-dihydro-1-b-D-ribofuranosyl-3-pyridinecarboxamide, dipotassium salt (9CI))

- 66065-85-8(Succinimidyl 2,2,2-Trichloroethyl Carbonate)

- 1804493-01-3(Methyl 2-chloro-4-(difluoromethyl)-5-iodopyridine-3-acetate)

- 2138367-57-2(1-ethyl(methyl)amino-3-(4-methanesulfonyl-1H-pyrazol-1-yl)propan-2-ol)

- 2229352-41-2(3-{4-(2-methylpropyl)phenylmethyl}pyrrolidin-3-ol)

- 2248342-12-1(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(pyridin-2-yl)acetate)

- 1261646-10-9(2'-(Difluoromethyl)-4'-(trifluoromethoxy)propiophenone)

- 1516196-70-5(1-(3-bromo-4-chlorophenyl)-2-methylpropan-2-yl(methyl)amine)

- 890099-00-0(2-Acetoxy-2',3'-methylbenzophenone)

Aanbevolen leveranciers

BIOOKE MICROELECTRONICS CO.,LTD

Goudlid

CN Leverancier

Reagentie

Shanghai Xinsi New Materials Co., Ltd

Goudlid

CN Leverancier

Bulk

Suzhou Genelee Bio-Technology Co., Ltd.

Goudlid

CN Leverancier

Bulk